molecular formula C10H5Cl2N5 B13978968 4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine

4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13978968
M. Wt: 266.08 g/mol
InChI Key: SNXIWZTYZSVYLB-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with chlorine atoms at the 4 and 6 positions and a pyridinyl group at the 1 position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine with 2-aminopyridine under basic conditions, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atoms.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, N-oxides, and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine.

    2-Aminopyridine: Another precursor used in the synthesis.

    Pyrazolo[3,4-d]pyrimidine derivatives: A class of compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms and pyridinyl group contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H5Cl2N5

Molecular Weight

266.08 g/mol

IUPAC Name

4,6-dichloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H5Cl2N5/c11-8-6-5-14-17(7-3-1-2-4-13-7)9(6)16-10(12)15-8/h1-5H

InChI Key

SNXIWZTYZSVYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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